![molecular formula C8H13N5 B13087944 2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13087944.png)
2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene is a complex organic compound with the molecular formula C8H13N5. It is characterized by its unique tricyclic structure, which includes five nitrogen atoms. This compound is primarily used for research purposes and has various applications in scientific studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene involves multiple steps, typically starting with the formation of the core tricyclic structure. Common reagents used in the synthesis include organic solvents, catalysts, and nitrogen-containing precursors. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product .
化学反应分析
Types of Reactions
2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the addition of hydrogen atoms to the compound.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various nitrogen oxides, while reduction can produce amines or other hydrogenated derivatives .
科学研究应用
2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding nitrogen-containing compounds.
Medicine: Research into potential pharmaceutical applications, including drug design and development, is ongoing.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene involves its interaction with various molecular targets. The nitrogen atoms in the compound can form bonds with other molecules, influencing biochemical pathways and reactions. The specific pathways and targets depend on the context of its use, such as in drug design or material science .
相似化合物的比较
Similar Compounds
tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate: A derivative with a tert-butyl group and a carboxylate functional group.
11-amino-8-methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene: A similar compound with an amino and methyl group.
Uniqueness
This compound is unique due to its specific tricyclic structure and the arrangement of nitrogen atoms. This configuration imparts distinct chemical properties and reactivity, making it valuable for various research applications .
属性
分子式 |
C8H13N5 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-3,5-diene |
InChI |
InChI=1S/C8H13N5/c1-2-9-3-6-4-10-8-11-5-12-13(8)7(1)6/h5-7,9H,1-4H2,(H,10,11,12) |
InChI 键 |
XJJSNNMODMCUIW-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2C1N3C(=NC=N3)NC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


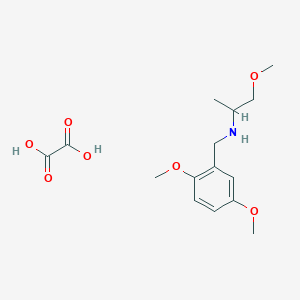
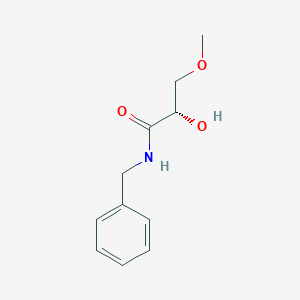
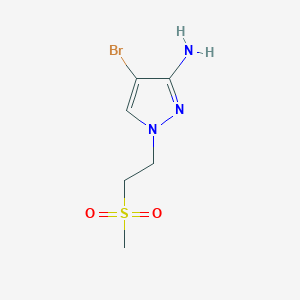
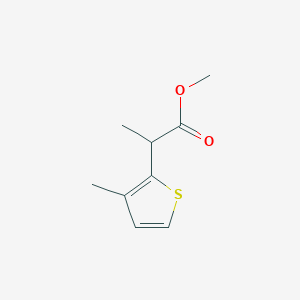
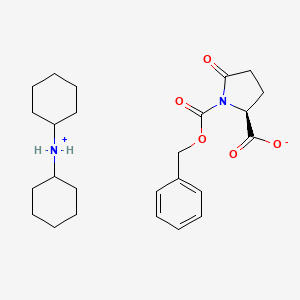
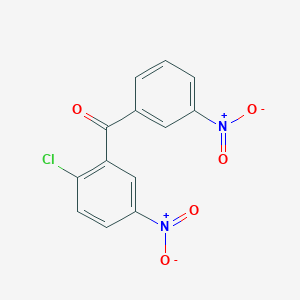
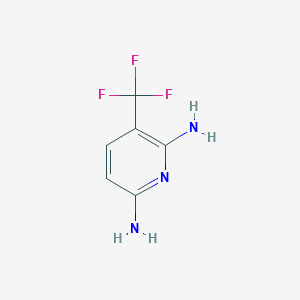

![N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13087926.png)
![N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride](/img/structure/B13087930.png)

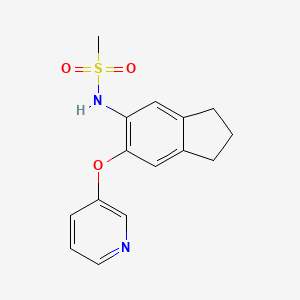
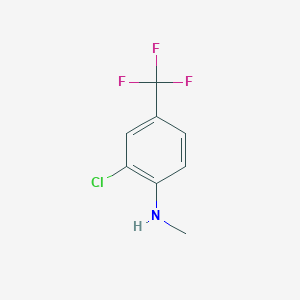
![4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13087950.png)
